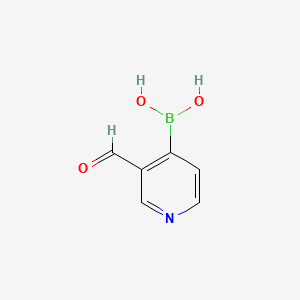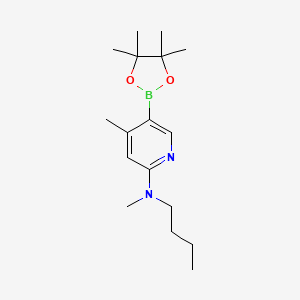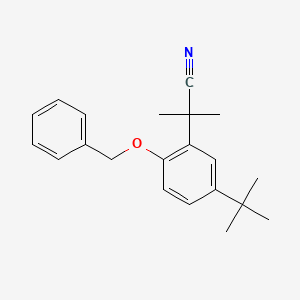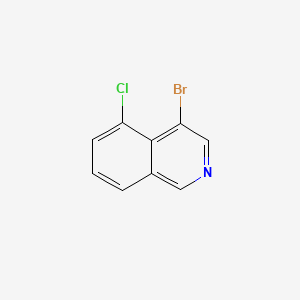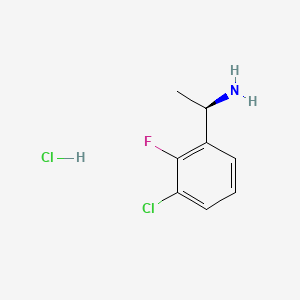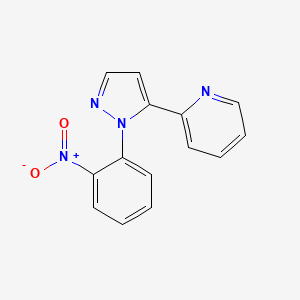![molecular formula C13H9BrN2O2S B567354 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1227270-56-5](/img/structure/B567354.png)
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both an indole and a sulfonyl group
准备方法
The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves several steps, starting with the preparation of the indole core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated indole derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
For industrial production, the process may be scaled up by optimizing reaction conditions to increase yield and reduce costs. This can involve the use of continuous flow reactors and more efficient catalysts.
化学反应分析
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom. These reactions often require specific oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the indole core.
科学研究应用
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents.
Material Science: The compound’s properties make it suitable for use in the development of new materials, including polymers and organic semiconductors.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with other indole derivatives and sulfonyl-containing compounds. Similar compounds include:
1-(Phenylsulfonyl)indole: This compound lacks the bromine atom and the azaindole structure, making it less versatile in certain reactions.
6-Bromoindole: This compound lacks the sulfonyl group, which can limit its applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its combination of the indole core, the bromine atom, and the sulfonyl group, providing a versatile scaffold for various chemical transformations and applications.
属性
IUPAC Name |
1-(benzenesulfonyl)-6-bromopyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-8-12-10(9-15-13)6-7-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNNJLUHILTQJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(C=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

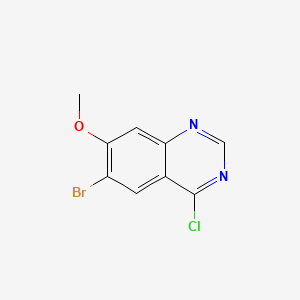
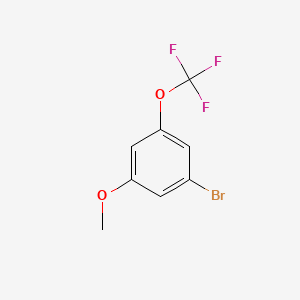
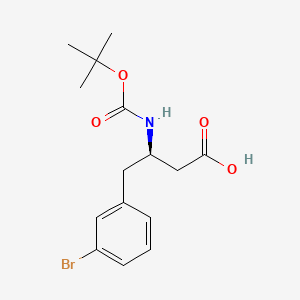
![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
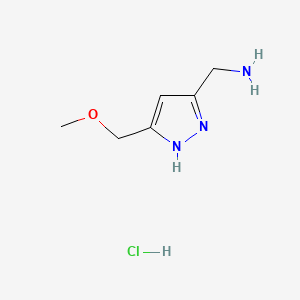
![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)
